molecular formula C12H20O B100555 Hexynylcyclohexanol CAS No. 15332-33-9

Hexynylcyclohexanol

Cat. No.: B100555
CAS No.: 15332-33-9
M. Wt: 180.29 g/mol
InChI Key: UJYZRMROGXVXFD-UHFFFAOYSA-N
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Description

Hexynylcyclohexanol, also known as 1-(1-Hexynyl)cyclohexanol, is an organic compound with the molecular formula C12H20O. It is a member of the cyclohexanol family, characterized by a cyclohexane ring bonded to a hydroxyl group and a hexynyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexynylcyclohexanol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with hexynylmagnesium bromide, followed by hydrolysis. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of phenol to cyclohexanol, followed by the addition of hexynyl groups. This process often involves the use of metal catalysts such as palladium or platinum to facilitate the hydrogenation and subsequent addition reactions.

Chemical Reactions Analysis

Types of Reactions: Hexynylcyclohexanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohexanone derivatives.

    Reduction: Reduction reactions can convert it back to cyclohexanol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexanol.

    Substitution: Various substituted cyclohexanol derivatives.

Scientific Research Applications

Hexynylcyclohexanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for biologically active compounds.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hexynylcyclohexanol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Hexynylcyclohexanol can be compared with other similar compounds such as:

    Cyclohexanol: Lacks the hexynyl group, making it less versatile in certain synthetic applications.

    Cyclohexanone: An oxidized form of cyclohexanol, used in different industrial processes.

    Phenol: A precursor in the synthesis of cyclohexanol and its derivatives.

Uniqueness: this compound’s unique structure, with both a cyclohexane ring and a hexynyl group, provides it with distinct chemical properties and reactivity. This makes it valuable in specialized synthetic and industrial applications.

Properties

IUPAC Name

1-hex-1-ynylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-2-3-4-6-9-12(13)10-7-5-8-11-12/h13H,2-5,7-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYZRMROGXVXFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1(CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451228
Record name 1-(Hex-1-yn-1-yl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15332-33-9
Record name 1-(Hex-1-yn-1-yl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(hex-1-yn-1-yl)cyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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